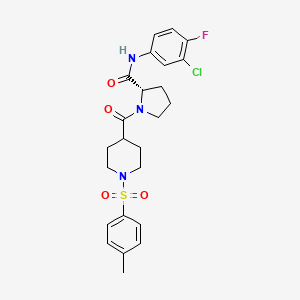
C24H27ClFN3O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains multiple functional groups, including a chloro group, a fluoro group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves several steps. The general synthetic route includes the following steps:
Formation of the diazabicyclo[3.2.1]octane ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro group: This is typically achieved through a substitution reaction using a fluorinating agent.
Attachment of the chloro group: This step involves the chlorination of the intermediate compound.
Formation of the methanesulfonamide group: This is achieved through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Analyse Des Réactions Chimiques
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Applications De Recherche Scientifique
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: can be compared with similar compounds such as:
- N-[5-chloro-2-(3-{3-[(4-chlorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide
- N-[5-chloro-2-(3-{3-[(4-bromophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide
These compounds share similar structures but differ in the substituents attached to the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, binding affinity, and overall biological activity .
Propriétés
Formule moléculaire |
C24H27ClFN3O4S |
|---|---|
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
(2S)-N-(3-chloro-4-fluorophenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H27ClFN3O4S/c1-16-4-7-19(8-5-16)34(32,33)28-13-10-17(11-14-28)24(31)29-12-2-3-22(29)23(30)27-18-6-9-21(26)20(25)15-18/h4-9,15,17,22H,2-3,10-14H2,1H3,(H,27,30)/t22-/m0/s1 |
Clé InChI |
ANYHWTJUZNQILR-QFIPXVFZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)F)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
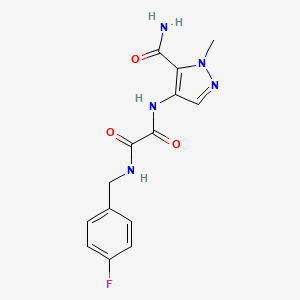
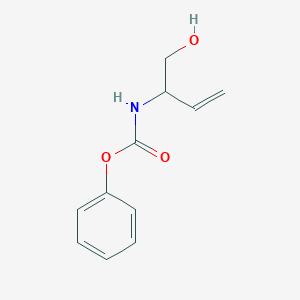
![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
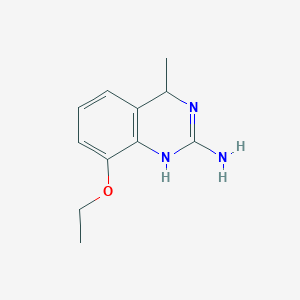
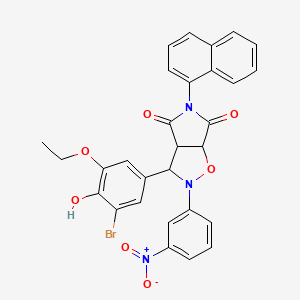

![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
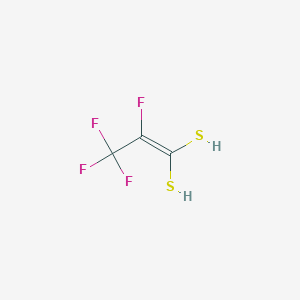
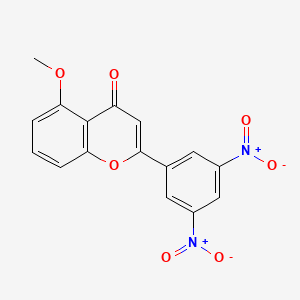
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)
